Bis(maleimidoethoxy)propane

Vue d'ensemble

Description

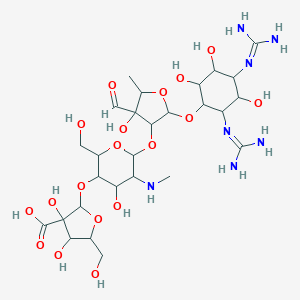

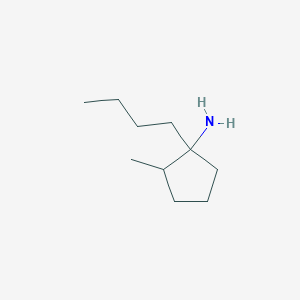

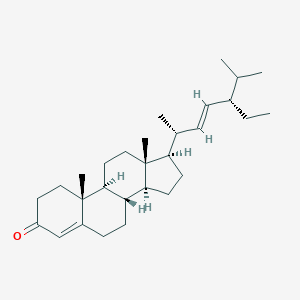

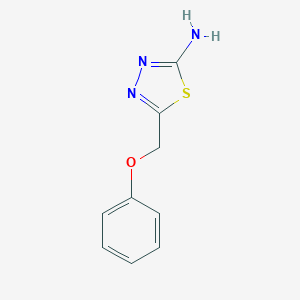

Bis(maleimidoethoxy)propane is a chemical compound with the formula C15H18N2O6 . It has a molecular weight of 322.31 g/mol . It is not intended for human or veterinary use and is used for research purposes only.

Chemical Reactions Analysis

Bismaleimide compounds, such as Bis(maleimidoethoxy)propane, are known to be reactive towards many species and undergo various curing reactions such as thermal polymerization and addition reactions . For instance, a thermosetting resin system based on bismaleimide has been developed via copolymerization with 4,4′-diaminodiphenylsulfone .

Applications De Recherche Scientifique

Thermosetting Resin Systems

Bis(maleimidoethoxy)propane is used in the development of thermosetting resin systems. A system based on bismaleimide (BMI) has been developed via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane (AS-GO). The curing behavior of the AS-GO-containing resin system was evaluated using curing kinetics .

Improved Thermal and Mechanical Properties

The compound is used to improve the thermal and mechanical properties of bismaleimide nanocomposites. The effect of AS-GO on the thermomechanical and mechanical properties of the cured modified resin was studied. Results of thermogravimetric analysis indicated that the cured sample systems display a high char yield at lower concentrations of AS-GO (≤0.5 wt%) with an improved thermal stability .

High-Tech Fields

Bismaleimide (BMI) resins, which Bis(maleimidoethoxy)propane is a part of, are widely used in high-tech fields. Their applications are mainly based on their good thermal stability, great mechanical properties, good moisture, and radiation and corrosion resistance after the curing process .

Biobased High Performance Thermosetting Resins

Bis(maleimidoethoxy)propane is used in the development of biobased high performance thermosetting resins. A multi-functional phosphate (TAMPP) was synthesized from renewable eugenol through aqueous-phase synthesis, of which the renewable carbon content is as high as 100%. TAMPP was used to partly or totally replace petroleum-based 2,2′-diallylbisphenol A (DBA) for modifying 4,4′-bismaleimidodiphenylmethane (BDM), and then four bismaleimide (BMI) resins (BDTP or BTP) were developed .

Flame Retardancy

The compound is used to enhance the flame retardancy of biobased bismaleimide resins. BTP has better integrated properties including a higher renewable carbon content (45.0%), an approximately 70 °C higher glass transition temperature (Tg > 380 °C), excellent flame retardancy and good mechanical properties .

Crosslinking Biomolecules

Bis(maleimidoethoxy)propane is a versatile material used in scientific research. Its unique properties make it valuable for various applications such as crosslinking biomolecules.

Studying Protein Interactions

The compound is used for studying protein interactions. Its unique properties make it valuable for this application.

Developing Drug Delivery Systems

Bis(maleimidoethoxy)propane is used in the development of drug delivery systems. Its unique properties make it valuable for this application.

Mécanisme D'action

Target of Action

Bis(maleimidoethoxy)propane, also known as 2,2-Bis(N-maleimidoethyloxy)propane, is primarily targeted towards the creation of high-performance, heat-resistant composites, adhesives, and coatings . It belongs to the class of thermosetting resins, also called addition polyimides .

Mode of Action

The compound interacts with its targets through a heavy addition reaction . This interaction results in the formation of high-strength, heat-resistant materials .

Biochemical Pathways

These resins find numerous applications in various industries, particularly where lightweight, strong, and non-corroding materials are required .

Pharmacokinetics

It’s known that the compound exhibits low viscosity under the action of shear forces but becomes thick again at rest . This property allows it to flow away at temperatures as low as 50-60 °C .

Result of Action

The result of Bis(maleimidoethoxy)propane’s action is the creation of high-performance, heat-resistant composites, adhesives, and coatings . These materials meet stringent requirements imposed upon mechanical and electrical properties of advanced composites .

Action Environment

The efficacy and stability of Bis(maleimidoethoxy)propane are influenced by environmental factors such as temperature and shear forces . The compound shows low viscosity under the action of shear forces but becomes thick again at rest . It starts flowing away at temperatures as low as 50-60 °C , indicating that its action is highly temperature-dependent.

Propriétés

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propan-2-yloxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-15(2,22-9-7-16-11(18)3-4-12(16)19)23-10-8-17-13(20)5-6-14(17)21/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWFYTWZTJWMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OCCN1C(=O)C=CC1=O)OCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152105 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(maleimidoethoxy)propane | |

CAS RN |

118377-62-1 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)